7-Bromo-3,3-difluoroindolin-2-one
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Overview
Description
“7-Bromo-3,3-difluoroindolin-2-one” is a chemical compound with the molecular formula C8H4BrF2NO. It has a molecular weight of 248.03 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-pot reaction of ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate with various amines in refluxing EtOH–AcOH (v/v, 10:1) solvent system was described . A mechanism involving consecutive Williamson-type reaction of the 2-chloromethyl group with amine followed by intramolecular C–N bond cyclization process is proposed .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C8H4BrF2NO/c9-5-3-1-2-4-6(5)12-7(13)8(4,10)11/h1-3H,(H,12,13)
.
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .
Scientific Research Applications
DNA-Protein Interactions
7-Bromo-3,3-difluoroindolin-2-one, along with other brominated compounds, plays a crucial role in studying DNA-protein interactions. For instance, the design and proof of concept of chemical probes utilizing brominated nucleosides in oligodeoxynucleotides (ODNs) have been explored. These probes provide valuable insights into the interactions between DNA and proteins, such as NF-κB and RNase H, by acting sterically in the major and minor grooves of the DNA duplex (Minakawa et al., 2008).
Modification of Carbon Nanotubes
Brominated compounds, including this compound, have been successfully employed in the functionalization of multi-walled carbon nanotubes (MWCNTs). This modification, achieved via the introduction of bromo functional groups, facilitates further reactions and contributes to the development of cable-like structures in MWCNTs. Such advancements in nanotechnology are significant for their potential applications in electronics and materials science (Xu et al., 2007).
Difluorohydroxylation in Organic Synthesis
In the realm of organic synthesis, brominated compounds such as this compound are utilized in difluorohydroxylation reactions. These reactions are important for the regioselective difluorination of indole rings, leading to the production of unique difluorinated indolin-2-ol structures. This methodology is noted for its practical convenience and mild reaction conditions, making it valuable in various synthetic applications (Lin et al., 2011).
Applications in Drug Discovery
Brominated compounds, such as this compound, have been utilized in the development of efficient gem-difluoroallylation reactions catalyzed by palladium. This process has broad substrate scope and excellent functional group compatibility, making it a valuable route for practical applications in drug discovery and development (Min et al., 2014).
Safety and Hazards
The safety information for “7-Bromo-3,3-difluoroindolin-2-one” indicates that it has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Fluorine atoms can mimic hydrogen in terms of steric requirements, alter electronic effects due to their highly electronegative nature, increase the lipid solubility of fluorinated drugs, improve oxidative and thermal stability, and possess enzymic reaction inhibition properties .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Action Environment
It’s known that the compound should be stored in a sealed container in a dry room at room temperature .
Properties
IUPAC Name |
7-bromo-3,3-difluoro-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO/c9-5-3-1-2-4-6(5)12-7(13)8(4,10)11/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGUJVXGMIRFIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C2(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1360928-68-2 |
Source
|
Record name | 7-bromo-3,3-difluoro-2,3-dihydro-1H-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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